6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine
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Overview
Description
6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic compound with a molecular formula of C15H14N8O2S2 and a molecular weight of 402.4541 . This compound features a purine core substituted with a piperazine ring, which is further functionalized with a benzothiadiazole sulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine typically involves multiple steps:
Formation of the Benzothiadiazole Sulfonyl Intermediate: This step involves the reaction of 2,1,3-benzothiadiazole with sulfonyl chloride under basic conditions to form the benzothiadiazole sulfonyl chloride intermediate.
Piperazine Functionalization: The benzothiadiazole sulfonyl chloride intermediate is then reacted with piperazine to form the benzothiadiazole sulfonyl piperazine derivative.
Purine Core Attachment: Finally, the benzothiadiazole sulfonyl piperazine derivative is coupled with a purine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the purine and piperazine rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced purine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving purine metabolism.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine involves its interaction with specific molecular targets. The benzothiadiazole sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The purine core can mimic natural purines, allowing the compound to interfere with purine metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- 6-[4-(2,1,3-benzothiadiazol-4-ylmethyl)piperazin-1-yl]nicotinamide
Uniqueness
6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is unique due to its combination of a purine core with a benzothiadiazole sulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 6-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-7H-purine is a complex organic molecule that integrates a purine core with a benzothiadiazole sulfonamide and piperazine moieties. This unique structural arrangement suggests significant potential for various biological activities, particularly in medicinal chemistry.
Structural Features
The structural formula can be represented as follows:
Component | Description |
---|---|
Purine Core | Central structure known for its role in nucleic acids. |
Benzothiadiazole | Contributes to biological activity through interactions with proteins and enzymes. |
Piperazine Ring | Enhances binding affinity to biological targets. |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The benzothiadiazole moiety may inhibit specific enzymes, modulating metabolic pathways.
- Receptor Interaction : The piperazine ring can facilitate interactions with various receptors, influencing cellular signaling.
- Nucleic Acid Binding : The purine structure allows potential binding to nucleic acids, affecting gene expression and replication processes.
Biological Activity
Research indicates that derivatives of benzothiadiazole and piperazine often exhibit diverse biological activities, including:
- Anticancer Properties : Compounds containing benzothiadiazole are frequently studied for their anticancer effects due to their ability to interfere with cell proliferation pathways.
- Antidiabetic Effects : Similar structures have shown promise in managing blood glucose levels by inhibiting enzymes like 11beta-HSD1, which is crucial in glucose metabolism .
- Antimicrobial Activity : Piperazine derivatives are well-documented for their antimicrobial properties, potentially applicable in treating bacterial infections.
Case Studies and Research Findings
- Antidiabetic Activity Study :
-
Anticancer Potential :
- Research on benzothiadiazole derivatives indicates their ability to inhibit cancer cell growth through apoptosis induction and cell cycle arrest. The structural diversity provided by the piperazine ring may enhance these effects.
- In Vitro Studies :
Data Table of Related Compounds
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indomethacin | Indole derivative | Anti-inflammatory |
Benzothiadiazole Derivatives | Benzothiadiazole core | Anticancer |
Piperazine-based Compounds | Piperazine ring | Antimicrobial |
Properties
Molecular Formula |
C15H14N8O2S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[4-(7H-purin-6-yl)piperazin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C15H14N8O2S2/c24-27(25,11-3-1-2-10-12(11)21-26-20-10)23-6-4-22(5-7-23)15-13-14(17-8-16-13)18-9-19-15/h1-3,8-9H,4-7H2,(H,16,17,18,19) |
InChI Key |
HUKCRLOTLGAZBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2NC=N3)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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